3-Diethylamino-2,2-dimethylpropionic acid hydrochloride

Übersicht

Beschreibung

3-Diethylamino-2,2-dimethylpropionic acid hydrochloride is a chemical compound with the molecular formula C9H20ClNO21. It is used for research purposes1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 3-Diethylamino-2,2-dimethylpropionic acid hydrochloride. However, similar compounds such as 3-(Dimethylamino)propionic acid hydrochloride are available commercially2.Molecular Structure Analysis

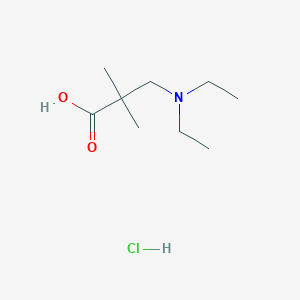

The molecular structure of 3-Diethylamino-2,2-dimethylpropionic acid hydrochloride consists of 9 carbon atoms, 20 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom1. The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 3-Diethylamino-2,2-dimethylpropionic acid hydrochloride. However, as an amino acid derivative, it may participate in reactions typical of carboxylic acids and amines.Physical And Chemical Properties Analysis

The molecular weight of 3-Diethylamino-2,2-dimethylpropionic acid hydrochloride is 209.71 g/mol1. Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen

Pharmacological Evaluation

3-Diethylamino-2,2-dimethylpropionic acid hydrochloride, referred to as compound F-461, demonstrates significant pharmacological potential. Evaluated for its smooth muscle spasmolytic activity, it has shown effectiveness along the gastrointestinal tract of animals. Notably, it also inhibits gastric acid secretion and prevents stress-induced ulcers. Moreover, it exhibits local anesthetic properties, both surface and infiltration, indicating its potential in treating spastic colon and peptic ulcers (Gol'denberg Mm, 1976).

Anticancer Activity

Research on Schiff bases, which include compounds similar to 3-Diethylamino-2,2-dimethylpropionic acid hydrochloride, reveals significant anticancer properties. These compounds, upon evaluation, showed cytotoxicity against cancer cell lines, offering a potential therapeutic avenue in cancer treatment. Notably, one of the Schiff bases demonstrated a pro-apoptotic mechanism, further indicating its efficacy as an anticancer agent (Noor Uddin et al., 2020).

Synthesis and Characterization

Studies focusing on the synthesis and characterization of related compounds provide insights into the chemical properties and potential applications of 3-Diethylamino-2,2-dimethylpropionic acid hydrochloride. These studies contribute to understanding the compound's structure and reactivity, which is crucial for its application in various fields, including pharmaceuticals and material sciences (Jiang Nan-zhe, 2004).

CO2 Capture Potential

In the context of environmental science, tertiary amines similar to 3-Diethylamino-2,2-dimethylpropionic acid hydrochloride are explored for their potential in post-combustion CO2 capture. Studies indicate that these compounds can effectively capture CO2, highlighting their potential application in addressing environmental concerns (I. Bernhardsen et al., 2019).

Safety And Hazards

As with any chemical, handling 3-Diethylamino-2,2-dimethylpropionic acid hydrochloride requires appropriate safety measures. However, specific safety data and hazard information for this compound are not readily available.

Zukünftige Richtungen

The future directions for research on 3-Diethylamino-2,2-dimethylpropionic acid hydrochloride would likely depend on the results of initial studies on its properties and potential applications. Given its structure, it could be of interest in the field of medicinal chemistry or materials science. However, more research is needed to explore these possibilities.

Please note that this information is based on the limited data available and may not be fully accurate or complete. For more detailed information, further research and experimental data would be required.

Eigenschaften

IUPAC Name |

3-(diethylamino)-2,2-dimethylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-5-10(6-2)7-9(3,4)8(11)12;/h5-7H2,1-4H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXOVCNYCPAEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(C)(C)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Diethylamino-2,2-dimethyl-propionic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

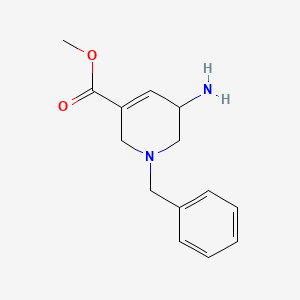

![3-Ethyl 5-Methyl 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate Fumarate](/img/structure/B1436041.png)